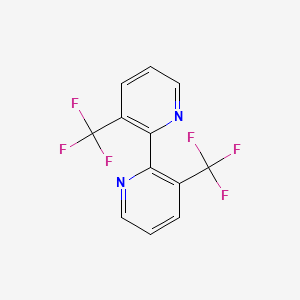
2-Bromo-5-(bromomethyl)-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(bromomethyl)-4-methoxypyridine is a heterocyclic organic compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of bromine atoms and a methoxy group on the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method is to react 4-methoxypyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 5 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(bromomethyl)-4-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-bromo-5-(bromomethyl)-4-pyridinecarboxaldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 4-methoxypyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-(bromomethyl)-4-methoxypyridine and 2-thiocyanato-5-(bromomethyl)-4-methoxypyridine.
Oxidation Reactions: The major product is 2-bromo-5-(bromomethyl)-4-pyridinecarboxaldehyde.
Reduction Reactions: The primary product is 4-methoxypyridine.
Aplicaciones Científicas De Investigación
2-Bromo-5-(bromomethyl)-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(bromomethyl)-4-methoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and methoxy group on the pyridine ring influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the methoxy group and an additional bromine atom.
2,5-Dibromopyridine: Contains two bromine atoms but lacks the methoxy group.
4-Methoxypyridine: Contains the methoxy group but lacks the bromine atoms.
Uniqueness
2-Bromo-5-(bromomethyl)-4-methoxypyridine is unique due to the presence of both bromine atoms and a methoxy group on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H7Br2NO |
|---|---|
Peso molecular |
280.94 g/mol |
Nombre IUPAC |
2-bromo-5-(bromomethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3 |
Clave InChI |
RPZJMXOMTBJFPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


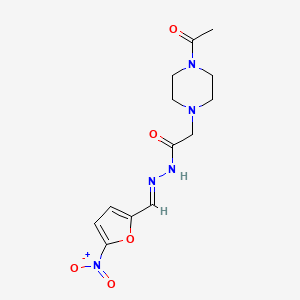
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
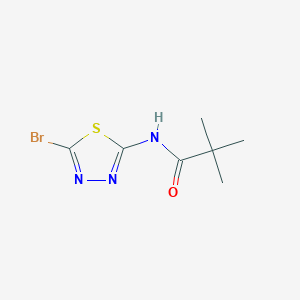
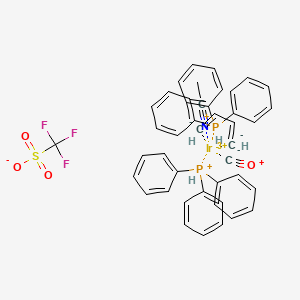
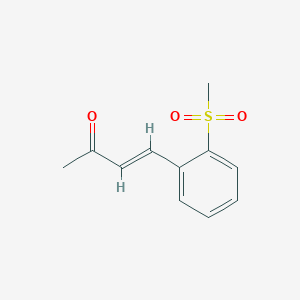
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
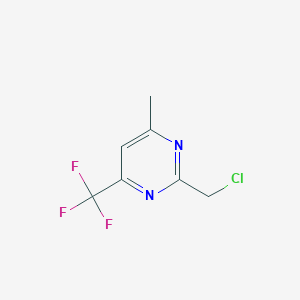
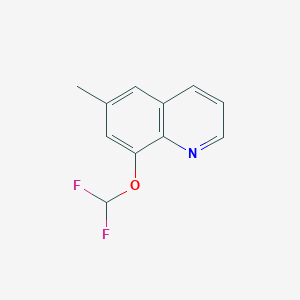

![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)


